molecular formula C7H17NO2 B1607342 3,3'-(Methylazanediyl)bis(propan-1-ol) CAS No. 2158-67-0

3,3'-(Methylazanediyl)bis(propan-1-ol)

Cat. No. B1607342
CAS RN: 2158-67-0
M. Wt: 147.22 g/mol
InChI Key: PZWOAAMXFPKLPM-UHFFFAOYSA-N
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Patent
US04093657

Procedure details

A solution of about 60 grams of N,N-bis(3-hydroxypropyl)methylamine in 110 ml of chloroform is saturated, with cooling and stirring, with anhydrous hydrogen chloride gas. To the resulting two-phase liquid mixture is added, over a period of about 30 minutes at a temperature of 0-5° C., approximately 66 ml of thionyl chloride. The homogeneous solution thus obtained is allowed to stand at room temperature for a period of about 15 hours, the solution is then heated at reflux temperature for an additional two-hour period, and the chloroform is evaporated in vacuo from the light brown-colored reaction solution. The residual material is washed with ethanol, and is then crystallized from a mixture of 200 ml ethanol: 800 ml ether. The white crystalline product thus obtained is recovered by filtration, washed with three portions of ether, then with hexane, and dried in vacuo at 25° C. to give about 80 grams of N,N-bis(3-chloropropyl) methylamine hydrochloride; m.p. 86-88° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8]O.[ClH:11].S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[ClH:14].[Cl:11][CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8][Cl:14] |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OCCCN(CCCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
66 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The homogeneous solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an additional two-hour period
CUSTOM
Type
CUSTOM
Details
the chloroform is evaporated in vacuo from the light brown-colored reaction solution
WASH
Type
WASH
Details
The residual material is washed with ethanol
CUSTOM
Type
CUSTOM
Details
is then crystallized from a mixture of 200 ml ethanol
CUSTOM
Type
CUSTOM
Details
The white crystalline product thus obtained
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
washed with three portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hexane, and dried in vacuo at 25° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.ClCCCN(CCCCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.